(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine

Description

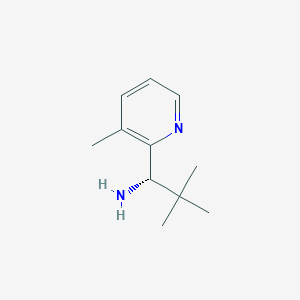

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine featuring a stereogenic center at the 1-position, a branched 2,2-dimethylpropyl chain, and a 3-methyl-substituted pyridyl group. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated from the formula). The pyridyl moiety and alkyl substituents may influence solubility, metabolic stability, and binding affinity compared to structurally related compounds .

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(1S)-2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3/t10-/m1/s1 |

InChI Key |

YYCWWTRKRRLKER-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C(C)(C)C)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and isobutylamine.

Condensation Reaction: The aldehyde group of 2-pyridinecarboxaldehyde reacts with isobutylamine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

Oxidation: Formation of nitriles or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine and its analogs:

Key Observations:

- Aromatic vs. Aliphatic Substituents : Pheniramine (C₁₆H₂₀N₂) incorporates a phenyl group absent in the target compound, likely enhancing π-π stacking interactions in receptor binding, as seen in its antihistamine activity . The target compound’s 2,2-dimethylpropyl chain may instead improve lipophilicity and membrane permeability.

- Salt Forms : The hydrochloride salt of the 2-methyl analog (C₁₁H₁₇N₂·HCl) demonstrates how formulation impacts solubility and bioavailability, a consideration for drug development .

Physicochemical Properties

- Lipophilicity : The 2,2-dimethylpropyl chain in the target compound likely increases logP compared to Pheniramine’s phenyl group, favoring passive diffusion across biological membranes.

- Solubility : The absence of ionizable groups in the target compound may reduce water solubility relative to its HCl salt analog (C₁₁H₁₇N₂·HCl) .

- Stereochemical Impact : The (1S) configuration may confer selectivity in chiral environments (e.g., enzyme binding sites), distinguishing it from racemic mixtures or other stereoisomers.

Biological Activity

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a propylamine backbone and a pyridine ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A propylamine chain with two methyl groups at the second carbon.

- A pyridine ring substituted at the 3-position with a methyl group.

This configuration contributes to its chiral properties and influences its biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural features to this compound exhibit significant biological activity. The presence of the pyridine moiety is particularly noteworthy as it enhances interactions with various biomolecules, potentially affecting neurotransmission and metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmission | Modulation of neurotransmitter systems | |

| Antifungal Activity | Potential against fungal pathogens | |

| Ligand Properties | Interaction with receptors |

Neurotransmission

Studies have suggested that this compound may act as a ligand influencing neurotransmitter systems. Its structural similarity to known neurotransmitter modulators allows it to interact with receptors in the brain, which could lead to potential therapeutic applications in treating neurological disorders.

Antifungal Activity

Recent investigations have highlighted the antifungal potential of this compound. Similar derivatives have shown competitive antifungal activity against various strains, suggesting that this compound may possess similar properties .

Case Studies

Several studies have explored the biological implications of this compound:

- Study 1 : A pharmacological assessment indicated that derivatives of this compound exhibited selective binding affinities for specific receptors in rat brain membranes. The results demonstrated a potential for modulating receptor activity, which could be beneficial in drug design .

- Study 2 : In vitro tests revealed that related compounds showed significant inhibition against fungal pathogens, supporting the hypothesis that this compound might also exhibit antifungal properties .

Research Findings

The findings from various studies underline the importance of further research into the biological activities associated with this compound. The following points summarize key insights:

- Ligand Interactions : The compound's ability to act as a ligand for different receptors suggests its potential role in drug development aimed at neurological conditions.

- Antifungal Efficacy : Preliminary data indicate promising antifungal activity, warranting more extensive investigations into its mechanisms and efficacy against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.